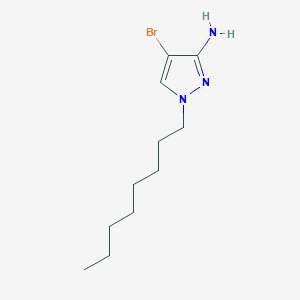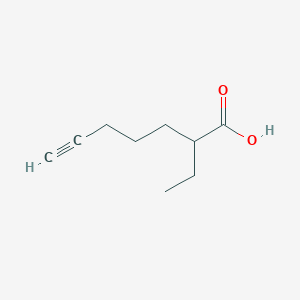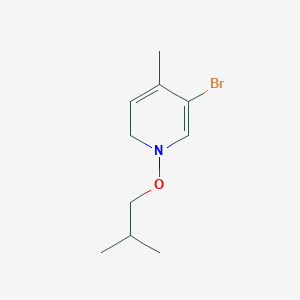
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine: is an organic compound with the molecular formula C10H14BrNO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a 2-methylpropoxy group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine typically involves the following steps:
Methylation: The methyl group can be introduced at the 4th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Etherification: The 2-methylpropoxy group can be attached to the 1st position of the pyridine ring via a nucleophilic substitution reaction using 2-methylpropanol and a suitable base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 5-bromo-4-methyl-1-(2-methylpropoxy)pyridine-2-carboxylic acid.
Reduction: Formation of 4-methyl-1-(2-methylpropoxy)-2H-pyridine.
Substitution: Formation of 5-azido-4-methyl-1-(2-methylpropoxy)-2H-pyridine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structural features allow it to form specific interactions with these targets, leading to desired biological effects. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 5-Bromo-4-methyl-2H-pyridine
- 4-Methyl-1-(2-methylpropoxy)-2H-pyridine
- 5-Bromo-1-(2-methylpropoxy)-2H-pyridine
Comparison:
5-Bromo-4-methyl-2H-pyridine: Lacks the 2-methylpropoxy group, which may affect its reactivity and biological activity.
4-Methyl-1-(2-methylpropoxy)-2H-pyridine: Lacks the bromine atom, potentially altering its chemical properties and applications.
5-Bromo-1-(2-methylpropoxy)-2H-pyridine: Lacks the methyl group, which may influence its stability and interactions with other molecules.
The unique combination of substituents in 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16BrNO |
|---|---|
Molecular Weight |
246.14 g/mol |
IUPAC Name |
5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4,6,8H,5,7H2,1-3H3 |
InChI Key |
WTVFMHHWYWRUCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C=C1Br)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




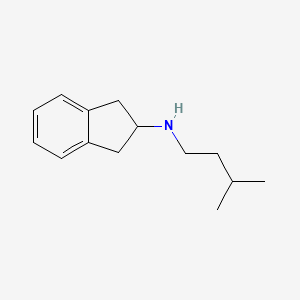
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)
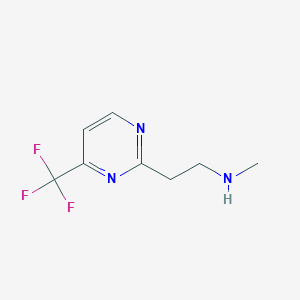


![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)

